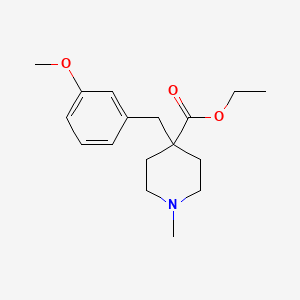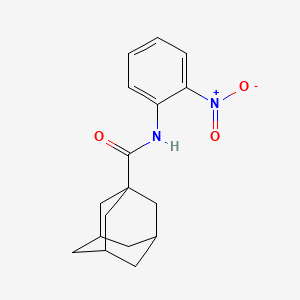![molecular formula C13H10F2N2O3S B4984284 N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in a variety of research fields.
Scientific Research Applications
DASA-58 has been shown to have potential applications in a variety of research fields, including cancer research, neurobiology, and immunology. In cancer research, DASA-58 has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX). In neurobiology, DASA-58 has been shown to enhance the activity of the protein AMPA receptor, which is involved in synaptic plasticity. In immunology, DASA-58 has been shown to modulate the activity of T cells, which play a critical role in the immune response.
Mechanism of Action
DASA-58 exerts its effects by binding to the active site of the target enzyme or protein. In the case of CAIX, DASA-58 binds to the zinc ion in the active site of the enzyme, thereby inhibiting its activity. In the case of AMPA receptor, DASA-58 binds to a specific site on the receptor, causing a conformational change that enhances its activity. In the case of T cells, DASA-58 modulates the activity of the protein tyrosine phosphatase SHP-1, which is involved in T cell signaling.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects, depending on the target enzyme or protein. In the case of CAIX inhibition, DASA-58 has been shown to decrease the extracellular acidification rate of cancer cells, which is an indicator of their metabolic activity. In the case of AMPA receptor enhancement, DASA-58 has been shown to increase the amplitude and frequency of excitatory postsynaptic currents, which are involved in synaptic plasticity. In the case of T cell modulation, DASA-58 has been shown to decrease the production of cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of DASA-58 is its relatively simple synthesis method, which allows for easy production in a laboratory setting. Additionally, DASA-58 has been shown to be highly selective for its target enzymes and proteins, which reduces the likelihood of off-target effects. However, one limitation of DASA-58 is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain research applications.
Future Directions
There are several future directions for research involving DASA-58. One potential direction is the development of more potent analogs of DASA-58, which could increase its effectiveness in research applications. Another potential direction is the investigation of the effects of DASA-58 on other target enzymes and proteins, which could expand its potential applications in a variety of research fields. Finally, the use of DASA-58 in animal models could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of DASA-58 involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield DASA-58. The synthesis of DASA-58 is relatively simple and can be carried out in a laboratory setting with ease.
properties
IUPAC Name |
2,4-difluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSHWDMQXHXAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)
![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)



![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)


![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
